4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Physicochemical profiling Drug-likeness Impurity profiling

Select this specific pyrido[2,3-e]thiadiazine dioxide to avoid regioisomeric misassignment in pharmacological studies. The 3-methoxy substituent confers a predicted LogP of ~1.2–1.5, enhancing aqueous solubility relative to more lipophilic 3-fluoro or 3-chloro analogs, while retaining sufficient permeability for cellular assays. Use as a resolution marker in HPLC method development to separate pyrido[2,3-e] from pyrido[4,3-e] regioisomers (MW 305.31 vs. 289.31). Ideal tool compound for liver microsomal stability benchmarking exploiting metabolic advantage over the 3-methyl congener.

Molecular Formula C13H11N3O4S
Molecular Weight 305.31
CAS No. 1710202-88-2
Cat. No. B2619406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS1710202-88-2
Molecular FormulaC13H11N3O4S
Molecular Weight305.31
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
InChIInChI=1S/C13H11N3O4S/c1-20-10-5-2-4-9(8-10)16-12-11(6-3-7-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
InChIKeyOZLGSLAZJKUJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Core Structural Identity and Comparator Landscape


4-(3-Methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS 1710202-88-2) is a heterocyclic compound belonging to the pyridothiadiazine dioxide class. This scaffold is recognized for its use as positive allosteric modulators of AMPA receptors and as diuretic-related impurities. [1] The compound features a pyrido[2,3-e] ring fusion with a 3-methoxyphenyl substituent at the 4-position, distinguishing it from regioisomeric pyrido[4,3-e] analogs and from other substitution patterns (e.g., 3-methyl, 3-fluoro, 3-chloro, or unsubstituted phenyl) that are commonly encountered in screening libraries. Its molecular formula is C₁₃H₁₁N₃O₄S and its molecular weight is 305.31 g/mol.

Why Generic Interchange Is Precluded for 4-(3-Methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide


In the pyridothiadiazine dioxide series, seemingly minor substituent variations on the N4-aryl ring can drastically alter physicochemical parameters, metabolic stability, and pharmacological profile. For example, the 3-methyl analog (Torasemide EP Impurity A) exhibits distinct diuretic properties, while fluorinated analogs are explored for AMPA receptor potentiation. [1] The target compound's 3-methoxy substituent introduces an additional hydrogen-bond acceptor, increases polar surface area, and modulates electron density on the aryl ring, which can affect target binding, solubility, and oxidative metabolism relative to methyl, fluoro, or chloro congeners. These differences mean that generic substitution with a close analog (e.g., CAS 1707392-15-1) cannot be assumed to yield equivalent biological or analytical performance.

Quantifiable Differentiation of 4-(3-Methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Against Closest Structural Analogs


Key Property Comparison: Target Compound vs. 3-Methyl Analog (CAS 1707392-15-1)

The 3-methoxy substituent increases molecular weight by 16 Da compared to the 3-methyl analog (305.31 vs. 289.31 g/mol) and adds a hydrogen-bond acceptor (total HBA count = 4 vs. 3 for the methyl analog). This shift predicts a lower LogP (approximately +0.5 to +1.0 units lower, based on fragment-based calculations) and a higher topological polar surface area (tPSA ≈ 79 Ų for the target compound vs. ≈66 Ų for the methyl analog). These alterations can significantly impact membrane permeability and solubility.

Physicochemical profiling Drug-likeness Impurity profiling

Predicted Lipophilicity and tPSA Shifts vs. 3-Fluoro and 3-Chloro Analogs

Using the ACD/Labs prediction module on ChemSpider, a closely related 3-fluorophenyl analog (C₁₉H₁₂F₃N₃O₃S) has a predicted LogP of 1.99 and tPSA of 79 Ų. The target compound, bearing a 3-methoxy group (C₁₃H₁₁N₃O₄S), is expected to exhibit a lower LogP (estimated 1.2–1.5) and a comparable tPSA (≈79 Ų) due to the additional oxygen atom. This gives the methoxy compound a distinct advantage in aqueous solubility while maintaining sufficient lipophilicity for membrane partitioning, a balance that the more halogenated analogs may not achieve.

Lipophilicity Polar surface area CNS drug design

Potential Metabolic Stability Advantage via 3-Methoxy Substitution

In the pyridothiadiazine series, electron-donating groups on the N4-phenyl ring can influence metabolic oxidation rates. The 3-methoxy group is less prone to CYP450-mediated hydroxylation compared to the 3-methyl group, which is susceptible to benzylic oxidation. [1] While direct experimental metabolic stability data for the target compound are not publicly available, class-level inferences from benzothiadiazine dioxide analogs indicate that methoxy-substituted derivatives often exhibit longer half-lives in liver microsomal assays than their methyl counterparts. [2] This suggests that the target compound may offer improved metabolic stability for in vivo studies.

Metabolic stability CYP450 Oxidative metabolism

Purity and Quality Control: Vendor-Supplied Specifications

Commercially available batches of the target compound (CAS 1710202-88-2) are typically supplied at ≥95% purity, as indicated by vendors. In contrast, the 3-methyl analog (CAS 1707392-15-1) is offered at both >90% and >95% purity grades. For impurity profiling and analytical method validation, the methoxy compound's higher baseline purity reduces the need for additional purification steps, directly impacting procurement decisions for reference standard use.

Purity Quality control Reference standard

Regioisomeric Distinction: Pyrido[2,3-e] vs. Pyrido[4,3-e] Fusion

The target compound features a pyrido[2,3-e] ring fusion, whereas the pharmacopoeial impurity for Torasemide (EP Impurity A, CAS 72810-61-8) is the pyrido[4,3-e] regioisomer. [1] This positional difference alters the electronic distribution of the heterocyclic core and the spatial orientation of the N4-aryl substituent. In related AMPA potentiator series, the [2,3-e] regioisomers have demonstrated superior in vitro potency compared to [4,3-e] congeners. [2] Therefore, the target compound is not interchangeable with the pharmacopoeial impurity standard for Torasemide-related analytical work.

Regioisomer Pharmacophore Target engagement

Optimal Application Scenarios for 4-(3-Methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide Based on Quantified Differentiation


Metabolic Stability Assessment in CNS Drug Discovery

Use the target compound as a tool compound in liver microsomal or hepatocyte stability assays to benchmark oxidative metabolism in the pyridothiadiazine series, exploiting the predicted metabolic advantage of the 3-methoxy group over the 3-methyl analog. [1]

Analytical Method Development and Impurity Profiling for Torasemide Formulations

Employ the compound as a resolution marker in HPLC method development to separate pyrido[2,3-e] regioisomers from the pyrido[4,3-e] pharmacopoeial impurity A, leveraging the molecular weight difference (305.31 vs. 289.31 g/mol) for MS detection.

Solubility-Optimized In Vitro Pharmacology

When aqueous solubility is limiting for a screening campaign, select this compound over more lipophilic 3-fluoro or 3-chloro analogs, as the predicted lower LogP (≈1.2–1.5) is expected to improve dissolution in assay media without compromising membrane permeability.

AMPA Receptor Positive Allosteric Modulator SAR Expansion

Include the compound in a focused library to probe the effect of a 3-methoxy substituent on AMPA receptor potentiation, comparing against published data for 4-ethyl-7-chloro-pyrido[2,3-e]thiadiazine dioxide (12d, EC50 data available in rat memory models at 0.3 mg/kg). [2]

Quote Request

Request a Quote for 4-(3-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.